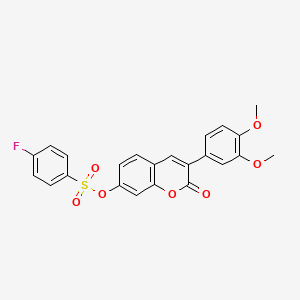
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives have been shown to exhibit a wide range of biological and pharmaceutical activities . For instance, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various studies . For instance, the synthesis of FPMINT analogues involved the replacement of the naphthalene moiety with the benzene moiety . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives can include cyclization, aza-Michael addition, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be analyzed using various techniques. For instance, the yield, melting point, and IR ranges can be determined .
Scientific Research Applications
1. Inhibitor of Equilibrative Nucleoside Transporters (ENTs) This compound has been studied as a novel inhibitor of ENTs, which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 . The inhibition of ENTs by this compound is irreversible and non-competitive .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies . These studies aim to understand the relationship between the chemical structure of a compound and its biological activity .
Anticancer Applications
4. Development of Novel CB 1 Inverse Agonists Again, while not directly related to “2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine”, similar compounds offer new opportunities for developing novel CB 1 inverse agonists . These could be used to reduce the central activity observed with certain other compounds .
Mechanism of Action
Target of Action
The primary target of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . The inhibition of these transporters can affect the uptake of nucleosides, which are critical for various cellular functions .
Biochemical Pathways
By inhibiting ENTs, the compound can affect the nucleotide synthesis pathway . This could potentially disrupt the balance of nucleotides in the cell, affecting processes such as DNA replication and repair, and RNA synthesis .
Result of Action
The inhibition of ENTs by this compound can lead to changes in cellular function due to the disruption of nucleotide synthesis . The specific molecular and cellular effects would depend on the cell type and the specific role of ents in those cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c16-13-1-3-15(4-2-13)20-9-7-19(8-10-20)12-14-11-17-5-6-18-14/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJBITMUCRBFHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=CN=C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
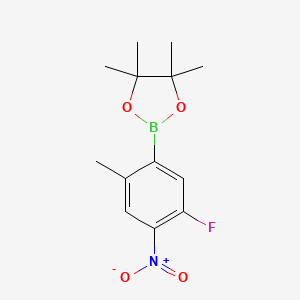
![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)
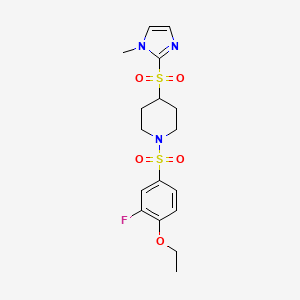
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)
![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)
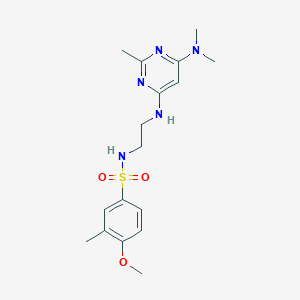
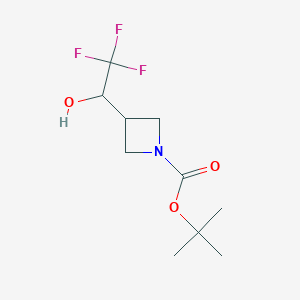
![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)

